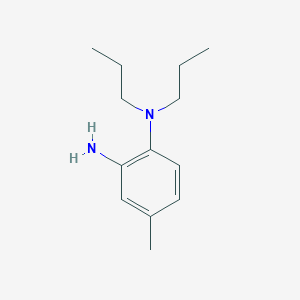
4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine
Übersicht
Beschreibung
4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine: is an organic compound with the molecular formula C13H22N2 It is a derivative of 1,2-benzenediamine, where the amino groups are substituted with methyl and dipropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine typically involves the following steps:
Starting Material: The synthesis begins with 4-methyl-1,2-benzenediamine.
Alkylation: The amino groups are alkylated using propyl halides (such as propyl bromide) in the presence of a base (e.g., sodium hydroxide) to introduce the dipropyl groups.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and quality control.
Purification: Employing purification techniques such as distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides); reactions are conducted in the presence of a base or catalyst.
Major Products Formed:
Oxidation Products: Quinones and related compounds.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted benzenediamine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in the development of biochemical assays and probes.
Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It may also be employed as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways.
Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
1,2-Benzenediamine: The parent compound without the methyl and dipropyl substitutions.
4-Methyl-1,2-benzenediamine: A similar compound with only a methyl group substitution.
N~1~,N~1~-Dipropyl-1,2-benzenediamine: A compound with dipropyl substitutions but lacking the methyl group.
Uniqueness: 4-Methyl-N~1~,N~1~-dipropyl-1,2-benzenediamine is unique due to the presence of both methyl and dipropyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
4-methyl-1-N,1-N-dipropylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-4-8-15(9-5-2)13-7-6-11(3)10-12(13)14/h6-7,10H,4-5,8-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUSIQYLTDOMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1386087.png)

amine](/img/structure/B1386090.png)
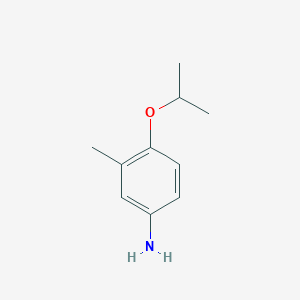
![2-[(Tetrahydro-2-furanylmethyl)amino]-isonicotinic acid](/img/structure/B1386092.png)

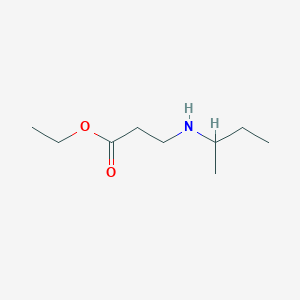
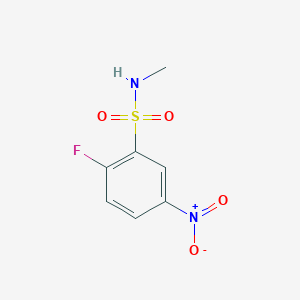
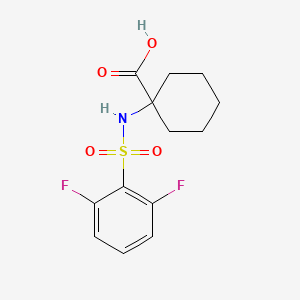
![N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B1386101.png)

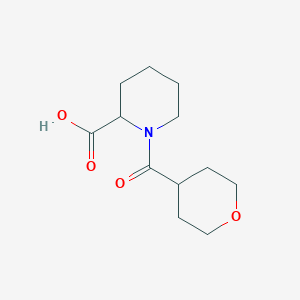
![N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine](/img/structure/B1386108.png)

